Cas no 2019-68-3 (Benzeneacetamide, a-hydroxy-a-methyl-)

Benzeneacetamide, a-hydroxy-a-methyl- structure
2019-68-3 structure
Product Name:Benzeneacetamide, a-hydroxy-a-methyl-
CAS No:2019-68-3
MF:C9H11NO2
MW:165.189142465591
CID:267788
PubChem ID:16235
Update Time:2025-04-19

Benzeneacetamide, a-hydroxy-a-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, a-hydroxy-a-methyl-
    • 2-hydroxy-2-phenylpropanamide
    • (+-)-2-Hydroxy-2-phenyl-propionsaeure-amid
    • (+-)-atrolactinic acid amide
    • (+-)-Atrolactinsaeure-amid
    • (rac)-Altrolactinsaeureamid
    • 2-Hydroxy-2-phenylpropionamid
    • 2-hydroxy-2-phenyl-propionic acid amide
    • Atrolactamide
    • M-144
    • Themisone
    • NS00101077
    • CS-0078359
    • NSC51066
    • DTXSID101043208
    • AKOS011494574
    • 2-Hydroxy-2-phenylpropylamide
    • 2-Phenyl-2-hydroxypropionamide
    • DL-Atrolactamide
    • MANDELAMIDE, alpha-METHYL-
    • Q27289242
    • CHEBI:134797
    • NSC-51066
    • Benzeneacetamide, alpha-hydroxy-alpha-methyl- (9CI)
    • UNII-SJ9132S4AW
    • .alpha.-Hydroxy-.alpha.-phenylpropionamide
    • alpha-Methylmendelamid
    • AM20030297
    • SCHEMBL78236
    • ATROLACTAMIDE [MI]
    • NSC 51066
    • alpha-Phenyllactamid
    • 2-Hydroxy-2-phenylpropionamide
    • ATROLACTAMIDE DL-FORM [MI]
    • SJ9132S4AW
    • CHEMBL309487
    • 2019-68-3
    • 2-Hydroxy-2-phenyl-propionamide
    • alpha-Hydroxy-alpha-methylbenzeneacetamide
    • Mandelamide, .alpha.-methyl-
    • Benzeneacetamide, .alpha.-hydroxy-.alpha.-methyl-
    • Benzeneacetamide, alpha-hydroxy-alpha-methyl-
    • HY-119915
    • Inchi: 1S/C9H11NO2/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,10,11)
    • InChI Key: FWTXWYXPXGKVJG-UHFFFAOYSA-N
    • SMILES: OC(C(N)=O)(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3A^2
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: Solid powder
  • Density: 1.197
  • Boiling Point: 349.3°Cat760mmHg
  • Flash Point: 165°C
  • Refractive Index: 1.567
  • PSA: 63.32000
  • LogP: 1.07970

Benzeneacetamide, a-hydroxy-a-methyl- Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Benzeneacetamide, a-hydroxy-a-methyl- Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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